1-(3-Iodophenyl)-1h-1,2,3-triazole-4-carbaldehyde

X-ray crystallography conformational analysis structure-activity relationship

Researchers needing selective late-stage functionalization face competing reactivity between aryl halides and aldehydes. 1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde resolves this: the C-I bond reacts preferentially in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) under mild conditions without aldehyde protection. • Predicted logP 2.99 supports CNS probe development via reductive amination. • Meta-iodo geometry enables directional halogen bonding for crystal engineering. • Aldehyde handle allows oxime/hydrazone ligation for bioconjugation and SPECT probe synthesis. 98% purity, available from BenchChem.

Molecular Formula C9H6IN3O
Molecular Weight 299.07 g/mol
Cat. No. B13634423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Iodophenyl)-1h-1,2,3-triazole-4-carbaldehyde
Molecular FormulaC9H6IN3O
Molecular Weight299.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)N2C=C(N=N2)C=O
InChIInChI=1S/C9H6IN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-6H
InChIKeyDZWZZDKPCRBRGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Core Building Block for Medicinal Chemistry and Cross-Coupling Applications


1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 1468562-69-7) is a heterocyclic building block combining a 1,2,3-triazole core with a 3-iodophenyl substituent at N1 and a reactive formyl group at C4. The compound bears a single iodine atom at the meta position of the phenyl ring, a feature that critically modulates both physicochemical properties and chemical reactivity. Vendor datasheets report a typical purity of 98% and a predicted logP of 2.99 . The 3-iodo substitution pattern is known to alter aryl ring electronics and sterics relative to the 4-iodo isomer, as evidenced by distinct dihedral angles and conformational preferences observed in crystallographic studies of related iodo-phenyl triazoles [1]. The aldehyde handle at C4 enables downstream derivatization via imine formation, reductive amination, or oxidation to carboxylic acids, making the compound a versatile entry point into triazole-containing chemical space relevant to medicinal chemistry and materials science.

Mild cross-coupling C–I bond enables Pd-catalyzed coupling without aldehyde protection
Meta-iodo conformation Distinct dihedral angle offers unique spatial orientation for SAR studies
CNS probe space Predicted lipophilicity supports blood-brain barrier penetration assessment
Reproducible purity Consistent vendor specification supports batch-to-batch synthesis reproducibility

Why 1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde Cannot Be Readily Replaced by its 4-Iodo or Other Halogen Analogs


Simple in-class substitution is precluded by the synergistic interplay of the iodine leaving-group ability, the meta-iodo electronic effect, and the aldehyde reactivity. The carbon–iodine bond is substantially more reactive in oxidative addition and cross-coupling (e.g., Suzuki, Sonogashira, Ullmann) than the corresponding C–Br or C–Cl bonds, enabling selective late-stage functionalization at the aryl halide position with minimal competition from the aldehyde [1]. Critically, the meta versus para substitution dictates both the directionality of subsequent coupling products and the electron density distribution on the triazole ring, which can alter metal-coordination behavior and biological target recognition. The aldehyde oxidation state also distinguishes this compound from the corresponding alcohol or acid analogs; reductive or oxidative transformations require an additional synthetic step and may introduce incompatibility with downstream Pd-catalyzed coupling conditions. The quantitative data below substantiate these claims of non-interchangeability.

Meta vs. para iodine
Meta-iodo orientation produces an intermediate dihedral angle distinct from para, potentially altering π-stacking and target recognition.
Halogen reactivity
C–Br or C–Cl analogs require harsher cross-coupling conditions that may compromise aldehyde integrity and synthetic efficiency.
Aldehyde oxidation state
Alcohol or acid analogs necessitate extra synthetic steps to reach the aldehyde, increasing procurement and workflow complexity.

Quantitative Evidence Driving Selection of 1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde Over Close Analogs


Meta vs. Para Iodine Substitution: Conformational and Electronic Differentiation

The meta-iodophenyl orientation in the target compound places the iodine atom in a steric and electronic environment distinct from the para isomer. Crystallographic analysis of the related 1-(2-iodophenyl)-4-phenyl-1H-1,2,3-triazole reveals a dihedral angle of 74.1° between the iodo-phenyl ring and the triazole plane, a conformation adopted to minimize steric clash [1]. The 3-iodo isomer is expected to exhibit an intermediate dihedral angle relative to the 2- and 4-iodo counterparts, fine-tuning the conjugation between the aryl and triazole π-systems. This can modulate both the aldehyde electrophilicity and the iodine's leaving-group propensity, differentiating its reactivity profile.

Meta vs. para conformation
Class-level
Target (3-iodo): inferred ~45–55° dihedral angle
4-iodo:
Conformation may influence π-stacking and aldehyde electrophilicity.
Inferred from ortho-iodo crystal structure; direct measurement pending.
C–I reactivity advantage
Class-level
~100–1,000× vs C–Br
>1,000,000× vs C–Cl
Permits mild aldehyde-compatible coupling.
Relative oxidative addition rates with Pd(0); class-level inference.
Purity benchmarking
Data to verify
Target: 98% (≥3 vendors)
Comparators: purity not uniformly specified
Consistent purity reduces batch variability risk.
Vendor datasheet review; independent verification recommended.
Predicted lipophilicity
Context-dependent
LogP 2.99 (predicted)
MW 299.07 g/mol
Lipophilicity supports CNS chemical space exploration.
Predicted values; experimental logD advised for permeability studies.
Aldehyde versatility
Reported
Target: 1 step to imine, amine, acid
Acid analog: 2 steps to amide
Alcohol analog: 2 steps to amine
Aldehyde minimizes synthetic steps for library synthesis.
Based on general aldehyde reactivity; ≥95% yield reported for related triazoles.
X-ray crystallography conformational analysis structure-activity relationship

Carbon–Iodine Bond Reactivity Advantage in Cross-Coupling Relative to Bromo and Chloro Analogs

The C–I bond in the target compound is approximately 10² to 10³ times more reactive toward oxidative addition to Pd(0) compared to the C–Br bond, and over 10⁶ times more reactive than C–Cl, based on generalized kinetic data for aryl halides [1]. This enables selective, room-temperature cross-coupling at the iodine center while preserving the aldehyde functionality intact. In contrast, the analogous 1-(3-bromophenyl)- or 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehydes require harsher conditions (elevated temperature, stronger bases) that can compromise the aldehyde group and lead to side reactions [2].

C–I reactivity advantage
Class-level
~100–1,000× vs C–Br
>1,000,000× vs C–Cl
Permits mild aldehyde-compatible coupling.
Relative oxidative addition rates with Pd(0); class-level inference.
palladium catalysis cross-coupling oxidative addition

Purity Benchmarking: Reliable 98% Assay Supports Reproducible Downstream Chemistry

The target compound is supplied with a minimum purity specification of 98% (HPLC or qNMR) from reputable vendors . This contrasts with commercially available 1-(4-iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde, which is often listed without a certified purity guarantee on major platforms, and with 1-(3-bromophenyl) analogs that may contain residual copper from click chemistry synthesis. High purity is critical for applications where stoichiometric control is paramount, such as in medicinal chemistry SAR campaigns or polymer synthesis.

Purity benchmarking
Data to verify
Target: 98% (≥3 vendors)
Comparators: purity not uniformly specified
Consistent purity reduces batch variability risk.
Vendor datasheet review; independent verification recommended.
quality control purity reproducibility

Predicted LogP and Molecular Weight: Balanced Lipophilicity for CNS Drug Discovery

The target compound has a predicted logP of 2.99 and a molecular weight of 299.07 g/mol . This places it within the favorable range for CNS drug candidates (logP 2-4, MW < 400 Da). In contrast, the des-iodo analog 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (logP ~1.5) may suffer from insufficient lipophilicity for blood-brain barrier penetration, while the 4-iodo isomer, despite having an identical calculated logP, may exhibit different experimental logD due to altered dipole moment from the para iodine placement [1]. The meta-iodo arrangement provides a unique balance of polar surface area (triazole + aldehyde) and hydrophobic surface (iodophenyl), potentially enhancing membrane permeability while retaining solubility.

Predicted lipophilicity
Context-dependent
LogP 2.99 (predicted)
MW 299.07 g/mol
Lipophilicity supports CNS chemical space exploration.
Predicted values; experimental logD advised for permeability studies.
lipophilicity drug-likeness CNS penetration

Aldehyde Reactivity: Versatile Derivatization Hub Compared to Carboxylic Acid or Alcohol Analogs

The C4 aldehyde group offers a versatile handle for one-step conversion to imines, hydrazones, oximes, amines (via reductive amination), or carboxylic acids (via mild oxidation) [1]. This contrasts with the corresponding 1-(3-iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid, which requires activation (e.g., EDC/HOBt) for amide bond formation, and with the 4-hydroxymethyl analog, which needs an additional oxidation or protection step before further functionalization. The aldehyde oxidation state allows for direct, high-yielding condensations under mild conditions that are compatible with the iodine substituent. A published synthetic protocol for related 4-carbaldehyde triazoles reports quantitative (≥95%) conversion in cycloaddition/formylation sequences [2].

Aldehyde versatility
Reported
Target: 1 step to imine, amine, acid
Acid analog: 2 steps to amide
Alcohol analog: 2 steps to amine
Aldehyde minimizes synthetic steps for library synthesis.
Based on general aldehyde reactivity; ≥95% yield reported for related triazoles.
aldehyde derivatization click chemistry library synthesis

High-Value Application Scenarios for 1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde in Drug Discovery and Materials Science


Late-Stage Diversification via Chemoselective Suzuki Coupling at the Iodo Position

The pronounced reactivity gap between the C–I bond and the aldehyde group (see Section 3, Evidence_Item 2) enables chemoselective Pd-catalyzed cross-coupling at the 3-iodophenyl position under mild conditions (25–60 °C) without protecting the formyl group [1]. This allows rapid generation of biaryl-triazole-aldehyde libraries for medicinal chemistry SAR exploration, avoiding the additional protection/deprotection steps required for bromo or chloro analogs.

CNS-Penetrant Probe Synthesis Leveraging Balanced Lipophilicity

With a predicted logP of 2.99 (Section 3, Evidence_Item 4), this building block is ideally suited for constructing CNS-targeted chemical probes [1]. The meta iodine placement provides sufficient lipophilicity for blood-brain barrier penetration while the aldehyde enables conjugation to amine-bearing pharmacophores via reductive amination, a combination not accessible with the des-iodo or 4-hydroxymethyl analogs.

Conformational Control in Metal-Organic Framework (MOF) or Halogen-Bonded Cocrystal Design

The distinct dihedral angle of the meta-iodophenyl group relative to the triazole plane (Section 3, Evidence_Item 1) provides a unique geometric building block for crystal engineering [1]. The iodine atom can engage in directional halogen bonding, and the aldehyde can coordinate to metal nodes, enabling the construction of porous materials with precisely defined pore geometries that differ from those obtained with para-iodo or non-halogenated linkers.

Radioiodination Precursor for SPECT Imaging Agent Development

The presence of a stable iodine atom at the meta position provides a site for isotopic exchange with I-123 or I-125, enabling the preparation of radiolabeled triazole-based imaging agents without the need for toxic stannyl precursors [1]. The aldehyde handle allows subsequent conjugation to targeting vectors (peptides, antibodies) via oxime or hydrazone ligation, streamlining the development of SPECT probes for preclinical imaging studies.

Application
Selection Property
Validation Focus
Chemoselective Suzuki coupling
C–I bond reactivity, aldehyde compatibility
Cross-coupling yield, aldehyde integrity
CNS probe design
Predicted balanced lipophilicity, moderate MW
Experimental logD, BBB permeability assays
MOF/cocrystal engineering
Meta-iodo geometry, halogen bonding
Single-crystal structure, pore geometry
SPECT imaging precursor
Exchangeable iodine, aldehyde conjugation
Radiolabeling efficiency, conjugate stability
Quote Request

Request a Quote for 1-(3-Iodophenyl)-1h-1,2,3-triazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.